
1-(2-Chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydro-1-naphthyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydro-1-naphthyl)urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chloroethyl group and a tetrahydronaphthyl group attached to a urea moiety. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydro-1-naphthyl)urea typically involves the reaction of 4-methyl-1,2,3,4-tetrahydro-1-naphthylamine with 2-chloroethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.
化学反应分析
Types of Reactions
1-(2-Chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydro-1-naphthyl)urea can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or thiol.
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to form the corresponding amine and isocyanate derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to achieve selective oxidation.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: The major products are substituted urea derivatives where the chlorine atom is replaced by the nucleophile.
Oxidation: The major products are oxidized urea derivatives with varying oxidation states.
Hydrolysis: The major products are the corresponding amine and isocyanate derivatives.
科学研究应用
1-(2-Chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydro-1-naphthyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to investigate its potential use in the treatment of various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of 1-(2-Chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydro-1-naphthyl)urea involves its interaction with specific molecular targets in biological systems. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of essential biological processes. The tetrahydronaphthyl group may enhance the compound’s binding affinity and selectivity for certain targets. The overall effect is the disruption of cellular functions, which can result in antimicrobial or anticancer activities.
相似化合物的比较
Similar Compounds
1-(2-Chloroethyl)-3-(4-methylphenyl)urea: This compound has a similar structure but lacks the tetrahydronaphthyl group. It may have different biological activities and reactivity.
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea: This compound contains a cyclohexyl group instead of the tetrahydronaphthyl group. Its chemical properties and applications may vary.
1-(2-Chloroethyl)-3-(4-methylbenzyl)urea: This compound features a benzyl group, which can influence its reactivity and biological effects.
Uniqueness
1-(2-Chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydro-1-naphthyl)urea is unique due to the presence of the tetrahydronaphthyl group, which imparts distinct steric and electronic properties. This structural feature can enhance the compound’s binding affinity for specific biological targets and influence its reactivity in chemical reactions. The combination of the chloroethyl and tetrahydronaphthyl groups makes this compound a valuable tool for scientific research and industrial applications.
属性
CAS 编号 |
102433-59-0 |
|---|---|
分子式 |
C14H19ClN2O |
分子量 |
266.76 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C14H19ClN2O/c1-10-6-7-13(17-14(18)16-9-8-15)12-5-3-2-4-11(10)12/h2-5,10,13H,6-9H2,1H3,(H2,16,17,18) |
InChI 键 |
KAASBXQELPNJHL-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C2=CC=CC=C12)NC(=O)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



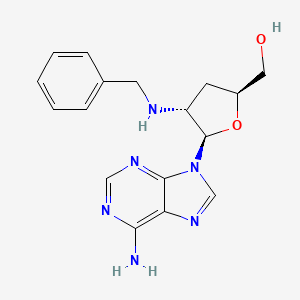
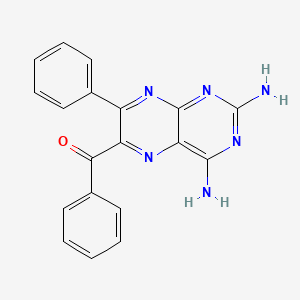


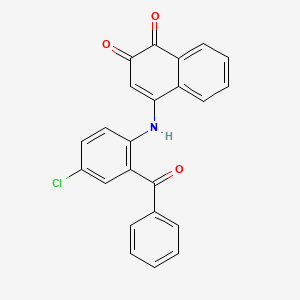
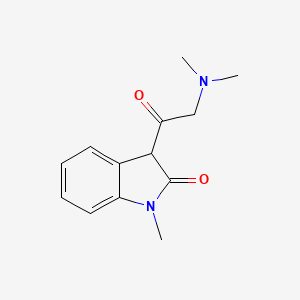
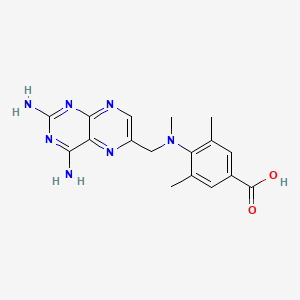
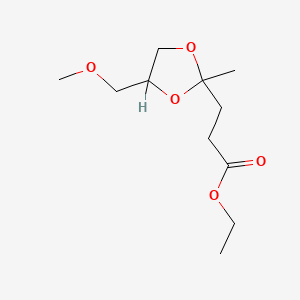


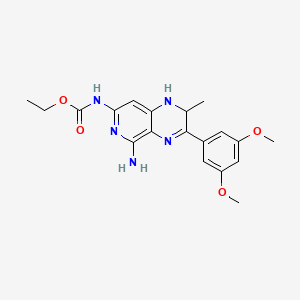
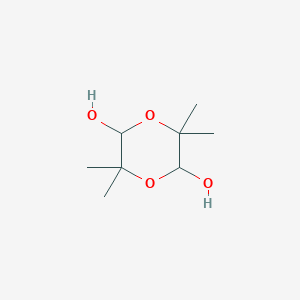
![1,3-bis{4-[dihydroxy(oxido)-|E5-stibanyl]phenyl}urea](/img/structure/B12805427.png)
